Bicuculline
Overview
Description
Bicuculline is a phthalide-isoquinoline compound that acts as a light-sensitive competitive antagonist of gamma-aminobutyric acid type A receptors. It was first identified in 1932 in plant alkaloid extracts and has been isolated from plants such as Dicentra cucullaria, Adlumia fungosa, and several Corydalis species . This compound is known for its ability to block the inhibitory action of gamma-aminobutyric acid receptors, mimicking epilepsy and causing convulsions .
Mechanism of Action
Target of Action
Bicuculline primarily targets the ionotropic GABA A receptors . These receptors are ligand-gated ion channels that are chiefly concerned with the passing of chloride ions across the cell membrane . They play a crucial role in promoting an inhibitory influence on the target neuron .
Mode of Action
This compound acts as a light-sensitive competitive antagonist of GABA A receptors . It competes with the neurotransmitter GABA for the same binding site, thereby blocking the inhibitory action of GABA receptors . This blockage leads to a decrease in the inhibitory postsynaptic potential (IPSP) which can result in convulsions and mimic epilepsy .
Biochemical Pathways
The action of this compound primarily affects the GABAergic neurotransmission pathway . By blocking the GABA A receptors, this compound disrupts the normal flow of chloride ions, altering the overall inhibitory effect of GABA neurotransmission . This disruption can lead to an increase in neuronal excitability, potentially resulting in convulsions .
Pharmacokinetics
It is known that this compound is rapidly absorbed and eliminated in rats, with a moderate plasma protein binding ratio and low bioavailability . The main tissues of distribution are the kidney, liver, and brain, indicating that this compound can cross the blood-brain barrier to exert its pharmacological effects .
Result of Action
The primary result of this compound’s action is a decrease in the inhibitory effect of GABA neurotransmission, leading to increased neuronal excitability . This can manifest as convulsions and can mimic the symptoms of epilepsy . In a research setting, this compound is often used to induce these effects in order to study epilepsy and other neurological conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters and their respective receptor agonists or antagonists can impact the efficacy of this compound . Additionally, the physiological state of the organism, such as the presence of hyperammonemia, can also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
The action of bicuculline is primarily on the ionotropic GABA A receptors, which are ligand-gated ion channels concerned chiefly with the passing of chloride ions across the cell membrane, thus promoting an inhibitory influence on the target neuron . These receptors are the major targets for benzodiazepines, z-drugs, and related anxiolytic drugs .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it reduces astrocyte activation and IL-1β but not microglia activation in the hippocampus of hyperammonemic rats . It also reverses the changes in membrane expression of AMPA receptor subunits GluA1 and GluA2 and of the NR2B (but not NR1 and NR2A) subunit of NMDA receptors .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by blocking the inhibitory action of GABA receptors, thus mimicking epilepsy and causing convulsions . In addition to being a potent GABA A receptor antagonist, this compound can be used to block Ca 2+ -activated potassium channels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to elicit responses that vary over time. For example, the temporal characteristics of the ∫ABD EMG signal elicited by this compound injections at different rostro-caudal locations exhibited notable variations .
Dosage Effects in Animal Models
In animal models, this compound has been shown to markedly and dose-dependently reduce auditory steady-state response (ASSR) signals . In particular, this compound significantly reduced event-related spectral perturbations (ERSPs) at 2 and 4 mg/kg between 10 and 30 minutes post-dose .
Transport and Distribution
Given its role as a GABA A receptor antagonist, it is likely that its distribution within cells and tissues is closely linked to the distribution of these receptors .
Subcellular Localization
Given its role as a GABA A receptor antagonist, it is likely that it is localized to areas of the cell where these receptors are present .
Preparation Methods
Bicuculline can be synthesized through various synthetic routes. One common method involves the extraction of the compound from plant sources such as Dicentra cucullaria and Corydalis species . The synthetic route typically involves the isolation of the alkaloid from the plant material, followed by purification and crystallization to obtain the pure compound. Industrial production methods may involve large-scale extraction and purification processes to obtain this compound in sufficient quantities for research and pharmaceutical applications .
Chemical Reactions Analysis
Bicuculline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Bicuculline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the properties and functions of gamma-aminobutyric acid receptors . In biology, this compound is used to investigate the role of gamma-aminobutyric acid in various physiological processes, including neurotransmission and neural inhibition . In medicine, this compound is used as a research tool to model epilepsy and study the mechanisms underlying seizure activity . Additionally, this compound is used in the pharmaceutical industry to develop new drugs targeting gamma-aminobutyric acid receptors .
Comparison with Similar Compounds
Bicuculline is similar to other compounds such as picrotoxin and hydrastine, which also act as gamma-aminobutyric acid receptor antagonists . this compound is unique in its structure and mechanism of action. Unlike picrotoxin, which is a non-competitive antagonist, this compound is a competitive antagonist that directly competes with gamma-aminobutyric acid for binding to the receptor . Hydrastine, on the other hand, has a similar structure to this compound but differs in its pharmacological properties and effects .
Properties
IUPAC Name |
(6R)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGYMKDQCDOMRE-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042687 | |
Record name | Bicuculline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485-49-4 | |
Record name | Bicuculline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicuculline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicuculline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11562 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bicuculline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicuculline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicuculline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BICUCULLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y37615DVKC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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